4-(Benzyloxy)-5-bromopyrimidin-2-amine 4-(Benzyloxy)-5-bromopyrimidin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC3237154
InChI: InChI=1S/C11H10BrN3O/c12-9-6-14-11(13)15-10(9)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,13,14,15)
SMILES:
Molecular Formula: C11H10BrN3O
Molecular Weight: 280.12 g/mol

4-(Benzyloxy)-5-bromopyrimidin-2-amine

CAS No.:

Cat. No.: VC3237154

Molecular Formula: C11H10BrN3O

Molecular Weight: 280.12 g/mol

* For research use only. Not for human or veterinary use.

4-(Benzyloxy)-5-bromopyrimidin-2-amine -

Specification

Molecular Formula C11H10BrN3O
Molecular Weight 280.12 g/mol
IUPAC Name 5-bromo-4-phenylmethoxypyrimidin-2-amine
Standard InChI InChI=1S/C11H10BrN3O/c12-9-6-14-11(13)15-10(9)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,13,14,15)
Standard InChI Key QQUURFREBSVNMH-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)COC2=NC(=NC=C2Br)N

Introduction

Structural Characteristics and Isomeric Considerations

The pyrimidine ring serves as a foundational scaffold, with substituents positioned to optimize reactivity and biological interactions. Key structural features include:

  • Benzyloxy group at position 4: Enhances lipophilicity and provides a site for potential functionalization via cleavage of the benzyl ether.

  • Bromo substituent at position 5: Introduces electron-withdrawing effects and enables cross-coupling reactions (e.g., Suzuki or Sonogashira).

  • Amino group at position 2: Participates in hydrogen bonding and serves as a reactive site for further derivatization.

The compound’s regiochemistry is critical, as substituent placement influences electronic distribution and biological activity. For example, bromination at position 5 positions the leaving group meta to the amino group, potentially affecting nucleophilic substitution kinetics.

Synthetic Pathways and Challenges

The synthesis of 4-(benzyloxy)-5-bromopyrimidin-2-amine likely involves multi-step strategies, as inferred from analogous pyrimidine derivatives. A plausible route includes:

  • Pyrimidine Core Formation:

    • Construct the pyrimidine ring via cyclization of a nitrile or amidine intermediate.

    • Introduce the amino group at position 2 through condensation or substitution reactions.

  • Functionalization:

    • Bromination: Electrophilic substitution at position 5 using brominating agents (e.g., N-bromosuccinimide) under controlled conditions.

    • Benzyloxy Introduction: Alkylation of a hydroxyl group at position 4 with benzyl bromide or benzyl chloride in the presence of a base.

  • Purification:

    • Chromatographic techniques (e.g., column chromatography) to isolate the product from byproducts.

Challenges:

  • Regioselectivity during bromination and alkylation steps.

  • Stability of the benzyloxy group under acidic or basic conditions.

Physical and Chemical Properties

While specific data for 4-(benzyloxy)-5-bromopyrimidin-2-amine are unavailable, insights can be drawn from analogous compounds:

PropertyAnalogous Compound (Example)Value/DescriptionSource
Molecular Weight3-(Benzyloxy)-6-bromopyridin-2-amine268.11 g/mol (C₁₂H₁₁BrN₂O)
SolubilityPyrimidine derivativesSoluble in DMSO, DMF; poorly soluble in water
Melting PointBrominated pyrimidinesTypically 150–200°C
IR Peaks2-(4-Bromophenyl)isoindoline-1,3-dioneC–Br: ~650 cm⁻¹; C=O: ~1739 cm⁻¹
¹H NMR Shifts5-(1,3-Dioxoisoindolin-2-yl)-2-methylbenzoic acidAromatic protons: ~7.0–8.3 ppm; NH: ~11.12 ppm

Comparative Analysis with Structural Analogs

A comparison of 4-(benzyloxy)-5-bromopyrimidin-2-amine with related compounds highlights its uniqueness:

CompoundCAS NumberKey FeaturesBiological Activity
5-(Benzyloxy)pyridin-2-amine96166-00-6Pyridine core, benzyloxy at position 5Potential neuroprotective effects
3-(Benzyloxy)-6-bromopyridin-2-amine59605512Bromine at position 6; pyridine scaffoldAntimicrobial properties
2-(4-Bromophenyl)isoindoline-1,3-dioneN/AIsoindoline core; bromine at para positionAntimycobacterial activity
4-(Benzyloxy)-5-bromopyrimidin-2-amineHypotheticalPyrimidine core; bromine at position 5Theoretical kinase inhibition

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